Boc-4-nitro-D-phenylalanine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

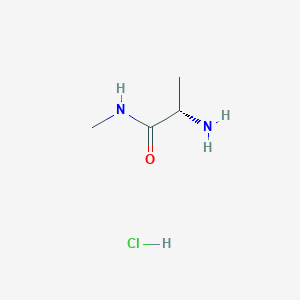

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Boc-4-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Boc-4-nitro-D-phenylalanine is a crucial amino acid derivative that serves as a fundamental building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a reactive nitro group on the phenyl ring, offers enhanced stability and functional versatility. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in drug discovery and biochemical research.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline powder.[1] Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | [2] |

| Synonyms | Boc-D-Phe(4-NO2)-OH, N-Boc-4-nitro-D-phenylalanine, Boc-p-nitro-D-Phe-OH | [1][2] |

| CAS Number | 61280-75-9 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 310.3 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 107-120 °C | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH)[α]D²⁰ = +32 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C, Keep refrigerated | [1][3] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional components: the carboxylic acid, the Boc-protected amine, and the aromatic nitro group.

Stability: The compound is stable under recommended storage conditions (0-8 °C).[1] Like many Boc-protected amino acids, it is susceptible to hydrolysis under strong acidic conditions, which cleaves the Boc group.[4] Long-term storage at low temperatures is crucial to maintain its chemical integrity and reactivity.[4]

Reactivity: The molecule's utility is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled, stepwise manner. The nitro group, in particular, offers a versatile handle for further chemical modifications.[1][5]

-

Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6] Its primary function is to temporarily block the α-amino group during peptide synthesis to prevent self-polymerization and ensure controlled, sequential addition of amino acids.[1][5] It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][8][9]

-

Nitro Group Reduction: The aromatic nitro group is a key feature that enhances the compound's utility.[1][10] It can be selectively reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂).[11][12] This transformation provides a site for further derivatization, such as bioconjugation or the introduction of other functional moieties.[1][10]

-

Carboxylic Acid Activation: The carboxylic acid group is activated for amide bond formation during peptide synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC), N-Hydroxybenzotriazole (HOBt), or HATU are used to facilitate the reaction with the free amino group of another amino acid or the growing peptide chain.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound and its application in peptide synthesis.

This protocol is a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

-

4-nitro-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane (or THF)

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-nitro-D-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Boc Protection: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the dropwise addition of 1M NaOH.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or KHSO₄ solution. The product will precipitate as a white or off-white solid.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Purpose: To determine the purity of this compound.

Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 10% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 270 nm (due to the nitroaromatic group)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B.

Applications in Peptide Synthesis and Drug Development

This compound is primarily used in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The D-configuration is often incorporated to increase peptide stability against enzymatic degradation, while the nitro group serves as a versatile functional handle.

The SPPS cycle is an iterative process of deprotection and coupling to build a peptide sequence on a solid support resin.[7][14]

Experimental Protocol for a Single SPPS Cycle:

-

Resin Swelling: The synthesis begins with swelling the resin (e.g., Merrifield resin for a peptide acid) in a suitable solvent like Dichloromethane (DCM).[7]

-

Deprotection: The Boc protecting group from the resin-bound amino acid is removed by treating it with a solution of 50% TFA in DCM for approximately 15-30 minutes.[7][15]

-

Washing: The resin is thoroughly washed with DCM and then often with isopropanol and DCM again to remove residual TFA and byproducts.[7]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF.[14][16] This step is crucial for the subsequent coupling reaction.

-

Coupling: The next amino acid, in this case, this compound (2-4 equivalents), is pre-activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[]

-

Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

The incorporation of this compound into peptide sequences is a strategic choice in drug design for several reasons:

-

Enhanced Stability: The use of a D-amino acid can significantly increase the peptide's resistance to proteases, thereby extending its in-vivo half-life.

-

Structural Probe: The nitro group can act as a spectroscopic probe due to its distinct electronic properties.

-

Bio-conjugation Handle: After reduction to an amine, the resulting anilino group can be used for attaching other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG to improve pharmacokinetic properties.[1][10]

-

Modulation of Activity: The introduction of this unnatural amino acid can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced binding affinity or modified biological activity.[1][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H18N2O6 | CID 2755957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. nbinno.com [nbinno.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-4-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine). This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The introduction of the nitro group on the phenyl ring and the use of the D-enantiomer offer unique opportunities to modulate peptide structure, stability, and biological activity.

Physicochemical Properties

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 310.3 g/mol | [1][2] |

| Melting Point | 107-120 °C | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [α]D²⁰ = -8 ± 1.5º (c=1% in MeOH) | [2] |

| [α]D²⁰ = +32 ± 2º (c=1 in DMF) | [2] | |

| Storage Conditions | 0-8 °C | [2] |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | [1] |

| CAS Number | 61280-75-9 | [2] |

Synthesis

The synthesis of this compound is achieved through the protection of the α-amino group of 4-nitro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure for the synthesis of Boc-L-phenylalanine.[3][4]

Materials:

-

4-Nitro-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

Procedure:

-

Dissolution: Dissolve 4-nitro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (dioxane or THF) and water containing a base like triethylamine.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or dropwise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

If an organic solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and by-products.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or KHSO₄. The product will precipitate out of the solution or form an oil.

-

-

Extraction: Extract the product from the aqueous phase with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[5]

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are typically employed:

Spectroscopic Analysis

While specific spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the known spectra of similar compounds like Boc-L-phenylalanine and the L-enantiomer of the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the 4-nitrophenyl group.

-

Boc group: A singlet at approximately 1.4 ppm integrating to 9 protons.

-

β-protons: Two doublets of doublets (or a multiplet) between 2.9 and 3.3 ppm.

-

α-proton: A multiplet around 4.3-4.6 ppm.

-

Aromatic protons: Two doublets in the aromatic region (around 7.4 ppm and 8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Amino acid backbone: Signals for the carbonyl carbon, the α-carbon, and the β-carbon.

-

Aromatic carbons: Signals for the carbons of the 4-nitrophenyl ring, including the carbon bearing the nitro group.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch: A broad band around 3300-3500 cm⁻¹.

-

C=O stretches: Strong absorptions around 1700 cm⁻¹ for the carbonyl groups of the carbamate and the carboxylic acid.

-

NO₂ stretches: Strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹.

-

C-H stretches: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The expected monoisotopic mass is 310.1165 Da.[1]

| Spectroscopic Data Summary (Expected) | |

| ¹H NMR | Chemical Shift (δ, ppm) |

| Boc (9H, s) | ~1.4 |

| β-CH₂ (2H, m) | ~2.9 - 3.3 |

| α-CH (1H, m) | ~4.3 - 4.6 |

| Aromatic CH (2H, d) | ~7.4 |

| Aromatic CH (2H, d) | ~8.1 |

| IR | Wavenumber (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C=O stretch | ~1700 |

| NO₂ stretch | ~1520 and ~1340 |

| Mass Spectrometry | m/z |

| [M+H]⁺ | ~311.12 |

| [M+Na]⁺ | ~333.10 |

Role in Peptide Synthesis and Drug Development

This compound serves as a crucial building block in the synthesis of bioactive peptides.[2] The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting peptides:

-

Enhanced Stability: The presence of a D-amino acid can increase the peptide's resistance to enzymatic degradation by proteases, which typically have a high specificity for L-amino acids. This leads to a longer in vivo half-life.

-

Structural Constraints: The bulky 4-nitrophenyl group can introduce conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.

-

Modulation of Biological Activity: The nitro group can be chemically modified, for example, by reduction to an amino group, allowing for further functionalization of the peptide. Peptides containing 4-nitro-phenylalanine have been explored for their potential in various therapeutic areas, including the development of antimicrobial and anticancer agents.[5][6]

While this compound itself is not known to directly participate in specific signaling pathways, peptides incorporating this amino acid can be designed to interact with a variety of cellular targets, including receptors and enzymes. For instance, peptides containing D-phenylalanine derivatives have been used to develop antagonists for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, which is involved in cancer metastasis and inflammation.[7]

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel peptide-based therapeutics. Its unique structural features allow for the creation of peptides with enhanced stability and tailored biological activities. The experimental protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working in the field of peptide chemistry and drug discovery.

References

Solubility Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and formulation development. This document summarizes known solubility information, provides detailed experimental protocols for solubility determination, and illustrates relevant chemical processes.

Executive Summary

Physicochemical Properties

-

Molecular Formula: C₁₄H₁₈N₂O₆[2]

-

Molecular Weight: 310.3 g/mol [2]

-

Appearance: White to off-white powder[2]

-

Melting Point: 107-120 °C[2]

Solubility Data

Precise, quantitative solubility data for this compound remains to be extensively published. However, based on information for structurally similar Boc-protected amino acids and general chemical principles, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a variety of common laboratory solvents. It is important to note that actual solubility can be influenced by factors such as the specific batch, purity, temperature, and the presence of any polymorphic forms.[1]

| Solvent | Type | Predicted Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent in solid-phase peptide synthesis (SPPS) and is expected to readily dissolve Boc-protected amino acids.[1] An optical rotation value in DMF has been reported.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong organic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[3] Often effective for challenging amino acid derivatives.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Another common solvent for SPPS that is expected to be effective.[1] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Frequently used in peptide synthesis and is a good solvent for many Boc-protected amino acids.[1] |

| Methanol (MeOH) | Polar Protic | Soluble | An optical rotation value in methanol has been reported, indicating solubility.[2] |

| Ethanol (EtOH) | Polar Protic | Soluble | Expected to be a good solvent. |

| Water | Polar Protic | Sparingly Soluble | The bulky, non-polar Boc group and the aromatic side chain are expected to limit aqueous solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Expected to be a viable solvent. |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Often used in organic synthesis and should dissolve the compound to a useful extent. |

| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |

| Hexanes/Heptane | Non-polar | Insoluble | The polar nature of the carboxylic acid and nitro groups will prevent dissolution in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for thermodynamic solubility measurement.[4][5]

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Equilibration: Place the container in a constant temperature shaker or rotator (e.g., at 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter). Ensure the filter does not adsorb the solute.

-

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with UV detection. Create a calibration curve using standards of known concentrations to quantify the compound in the sample.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, a UV-Vis spectrophotometer can be used. A calibration curve must be prepared.[3]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[3][6]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or solvent. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate (e.g., a 96-well plate), perform serial dilutions of the DMSO stock solution into the aqueous solvent of interest.

-

Turbidity Measurement: Measure the turbidity or light scattering of each well using a plate reader (nephelometer).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is detected compared to the baseline.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Role of this compound in SPPS.

Conclusion

While specific quantitative solubility data for this compound is sparse, its general solubility in common organic solvents like DMF, DMSO, and DCM is well-established, enabling its widespread use in peptide synthesis. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows illustrate the practical application of this important reagent in a key synthetic methodology. Researchers are encouraged to perform their own solubility assessments under their specific experimental conditions for the most accurate results.

References

Spectroscopic Profile of Boc-4-nitro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. The inclusion of a nitro group on the phenyl ring offers unique opportunities for chemical modification and introduces distinct spectroscopic signatures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.30 g/mol [1][2] |

| Exact Mass | 310.11648630 Da[1][2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note that the spectroscopic data for the D- and L-enantiomers are identical in achiral media, with the exception of optical rotation.

¹H NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.40 | d | 2H | Ar-H (meta to NO₂) |

| ~5.10 | d | 1H | NH |

| ~4.60 | m | 1H | α-CH |

| ~3.20 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. The values presented are estimations based on related compounds.

¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~147 | Ar-C (C-NO₂) |

| ~145 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~123 | Ar-CH |

| ~80 | C(CH₃)₃ (Boc) |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Note: The chemical shifts are estimations based on data from similar compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (urethane) |

| 3100-3000 | Medium | Ar-H stretch |

| 2980-2930 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid & urethane) |

| ~1520 | Strong | N-O stretch (asymmetric, NO₂) |

| ~1345 | Strong | N-O stretch (symmetric, NO₂) |

| 1300-1150 | Strong | C-O stretch (Boc) |

Note: IR data is based on the availability of spectra for the L-isomer from Bio-Rad Laboratories.[1]

Mass Spectrometry

| m/z | Ion |

| 311.1238 | [M+H]⁺ |

| 333.1057 | [M+Na]⁺ |

| 255.0975 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 211.0713 | [M+H - Boc]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Obtain a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to an appropriate concentration for analysis (typically in the low µg/mL to ng/mL range).

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Analysis:

-

Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation data for structural elucidation.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group represents a foundational strategy in the chemical synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). Its development by R.B. Merrifield revolutionized the field, enabling the stepwise and controlled assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of the core principles of Boc protection, detailing the underlying chemistry, experimental protocols, quantitative data on reaction efficiencies, and strategies to mitigate common side reactions.

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy is predicated on a principle of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is labile to moderately strong acids like trifluoroacetic acid (TFA). In contrast, side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. This differential sensitivity allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the final cleavage step.[1][2]

The cyclical nature of Boc-SPPS involves three key steps:

-

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

The Boc/Bzl Orthogonal Protection Scheme

The Boc/Bzl strategy is considered a quasi-orthogonal system. While both the temporary Nα-Boc group and the semi-permanent benzyl-based side-chain protecting groups are removed by acid, their cleavage requires significantly different acid strengths. This allows for selective deprotection throughout the synthesis.

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution. The amino acid reacts with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

Boc Deprotection

The removal of the Boc group is an acid-catalyzed process, most commonly using TFA. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.

Data Presentation: Quantitative Analysis

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Nα-Boc Deprotection Efficiency

| Reagent | Concentration | Scavenger | Time | Efficiency | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | Standard and most common method.[3] |

| Trifluoroacetic acid (TFA) | 55% in DCM | Not specified | 30 minutes | Higher purity | Resulted in 9% higher average purity compared to 100% TFA for 5 min.[4] |

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | Can be used as an alternative to TFA.[3] |

Table 2: Coupling Efficiency of Boc-Amino Acids with Various Reagents

| Coupling Reagent | Class | Typical Yield (%) | Racemization Risk | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Low | Highly efficient for hindered couplings.[4] |

| HBTU | Aminium/Uronium Salt | 90-95 | Low | A cost-effective and reliable option.[4] |

| PyBOP | Phosphonium Salt | 90-95 | Low | Effective for hindered residues.[4] |

| COMU | Aminium/Uronium Salt | >95 | Low | High solubility and safety profile.[4] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice.[4] |

Table 3: Final Cleavage Methods and Conditions

| Cleavage Method | Reagent Cocktail | Conditions | Key Features |

| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective and widely used for Boc-SPPS. Requires specialized HF-resistant apparatus.[5] |

| Low-High HF Cleavage | Low: HF/DMS/p-Cresol (25:65:10 v/v/v)High: Anhydrous HF/p-Cresol (9:1 v/v) | Low: 0 °C, 2 hoursHigh: 0 °C, 30-60 minutes | Minimizes side reactions by first removing most side-chain protecting groups under milder conditions.[5] |

| TFMSA Cleavage | TFMSA/TFA/Thioanisole | 0 °C to 25 °C, 2-15 hours | An alternative to HF that does not require specialized apparatus. Cleavage efficiency is sequence and resin-dependent.[1][6][7] |

| TMSOTf Cleavage | TMSOTf/TFA/Thioanisole | 0 °C, 1-2 hours | Another alternative to HF, often resulting in fewer side reactions and less hygroscopic products.[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in manual Boc-SPPS.

Boc-SPPS Workflow

Protocol for Nα-Boc Deprotection

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) to remove excess TFA.

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Protocol for Amino Acid Coupling (using HBTU)

Materials:

-

Neutralized peptide-resin

-

Boc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIEA

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF.[2]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

Protocol for Final Cleavage with HF

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus in a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin and appropriate scavengers in the HF reaction vessel.

-

Cool the vessel in a dry ice/methanol bath.

-

Carefully distill the required volume of anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes.[5]

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the peptide by adding cold diethyl ether.

-

Isolate the crude peptide by filtration or centrifugation and wash with cold ether.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

-

Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with Proline or Glycine as the second amino acid, leading to cleavage of the dipeptide from the resin.

-

Mitigation: Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[8]

-

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.

-

Mitigation: In Boc chemistry, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[9]

-

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection and other carbocations formed during final cleavage can alkylate nucleophilic side chains of residues like Tryptophan, Methionine, and Cysteine.

-

Mitigation: Add scavengers such as anisole, thioanisole, or ethanedithiol to the deprotection and cleavage solutions to trap these reactive carbocations.[8]

-

Conclusion

The Boc protection strategy remains a robust and valuable tool in peptide synthesis, particularly for the synthesis of long and complex peptides, as well as for sequences prone to aggregation where the protonated N-terminus after deprotection can improve solvation.[8] A thorough understanding of the underlying chemistry, optimization of reaction conditions, and implementation of appropriate mitigation strategies for side reactions are paramount for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to aid researchers in effectively applying Boc chemistry in their synthetic endeavors.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Boc-4-nitro-D-phenylalanine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted potential of N-α-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine) in the field of medicinal chemistry. This versatile building block offers a unique combination of a stable protecting group and a chemically reactive nitro functionality, making it a valuable asset in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61280-75-9 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |

| Molecular Weight | 310.30 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 107-120 °C | [1] |

| Optical Rotation | [α]²⁰D = +32 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | [2] |

Core Applications in Medicinal Chemistry

This compound serves as a pivotal starting material in the development of a range of bioactive molecules, primarily due to two key features: the Boc protecting group that facilitates controlled peptide synthesis, and the nitro group which can be chemically modified for further functionalization.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3][4] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it a key therapeutic strategy for type 2 diabetes.[3][5]

The 4-nitrophenylalanine moiety can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. While specific DPP-4 inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is present in various potent inhibitors. The D-configuration of the amino acid can also contribute to increased metabolic stability.

Hypothetical IC₅₀ Values for DPP-4 Inhibitors Containing a 4-Nitrophenylalanine Moiety

The following table presents hypothetical but plausible 50% inhibitory concentration (IC₅₀) values for DPP-4 inhibitors incorporating a 4-nitrophenylalanine scaffold, based on published data for structurally related compounds.

| Compound | Target | IC₅₀ (nM) |

| Hypothetical Inhibitor A | DPP-4 | 15 |

| Hypothetical Inhibitor B | DPP-4 | 25 |

Further Functionalization via Nitro Group Reduction

The nitro group on the phenyl ring of this compound is not merely a passive structural element; it is a versatile chemical handle for further molecular elaboration. A key transformation is the reduction of the nitro group to a primary amine (4-amino-D-phenylalanine). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) or through catalytic hydrogenation.[6]

The resulting amino group can then be functionalized in a variety of ways, including:

-

Acylation: Reaction with carboxylic acids or acyl chlorides to introduce new side chains.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Introduction of alkyl groups.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This chemical versatility allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.

Other Potential Applications

The incorporation of 4-nitro-D-phenylalanine into peptide sequences holds promise in other therapeutic areas as well:

-

Antimicrobial Peptides (AMPs): The unique electronic properties of the nitrophenyl group can influence the interaction of peptides with bacterial membranes. While specific examples with 4-nitro-D-phenylalanine are not abundant, the modification of phenylalanine residues in AMPs is a known strategy to enhance antimicrobial activity.[7][8]

-

Conotoxins: These neurotoxic peptides from cone snails are rich in modified amino acids. The introduction of non-natural amino acids like 4-nitro-D-phenylalanine can lead to analogues with altered receptor binding affinities and specificities, making them valuable tools for neuroscience research and potential therapeutic leads.[9][10]

Representative Minimum Inhibitory Concentration (MIC) Values for Phenylalanine-Containing Antimicrobial Peptides

This table provides representative MIC values for antimicrobial peptides containing phenylalanine or its derivatives, illustrating the potential for this class of molecules.

| Peptide | Target Organism | MIC (µg/mL) |

| Phenylalanine-based AMP 1 | E. coli | 16 |

| Phenylalanine-based AMP 2 | S. aureus | 32 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

-

Merrifield resin (100-200 mesh, 1% DVB)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Piperidine (for optional Fmoc deprotection check)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, anhydrous

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid (C-terminal residue) to the resin using the cesium salt method or by activation with DCC and a catalytic amount of DMAP.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

-

-

Neutralization:

-

Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (including this compound):

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3 equivalents) with DCC (1.5 equivalents) or a mixture of HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using the Kaiser test (ninhydrin test). A negative test indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus by trained personnel.)

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: On-Resin Reduction of the 4-Nitro Group

This protocol describes the reduction of the 4-nitro group of a resin-bound peptide to a 4-amino group.

Materials:

-

Peptide-resin containing a 4-nitro-D-phenylalanine residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 1 hour.

-

Reduction Reaction:

-

Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the resin substitution) in DMF.

-

Add the SnCl₂ solution to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by cleaving a small amount of peptide and analyzing by HPLC-MS.

-

-

Washing:

-

Drain the reaction mixture and wash the resin thoroughly with DMF (5x).

-

Wash with a solution of 5% DIEA in DMF to remove any remaining tin salts.

-

Wash with DMF (3x) and DCM (3x).

-

-

Drying: Dry the resin under vacuum. The peptide-resin now contains a 4-amino-D-phenylalanine residue and is ready for further functionalization or cleavage.

Mandatory Visualizations

DPP-4 Signaling Pathway and Inhibition

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental Workflow for Synthesis and Evaluation of a Bioactive Peptide

Caption: Workflow for synthesis and evaluation of a bioactive peptide.

References

- 1. bachem.com [bachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. columbia.edu [columbia.edu]

- 4. peptide.com [peptide.com]

- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Peptide Therapeutics: A Technical Guide to Incorporating Boc-4-nitro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery, offering the potential to overcome the inherent limitations of natural peptide therapeutics, such as poor stability and low bioavailability. This guide provides an in-depth exploration of the strategies and methodologies for discovering novel peptides using the unnatural amino acid Boc-4-nitro-D-phenylalanine. This versatile building block can introduce unique functionalities, enhance binding affinities, and create peptides with novel therapeutic properties.

The Power of Unnatural Amino Acids in Peptide Discovery

Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their susceptibility to proteolytic degradation and rapid clearance in vivo have historically limited their clinical utility. The strategic incorporation of UAAs, such as this compound, can address these challenges by:

-

Enhancing Proteolytic Stability: The D-configuration of the amino acid and the presence of the nitro group can sterically hinder the approach of proteases, significantly increasing the peptide's half-life.

-

Modulating Receptor Binding: The electron-withdrawing nature of the nitro group on the phenyl ring can alter the electronic properties of the peptide, potentially leading to stronger and more specific interactions with target receptors.

-

Introducing Novel Functionalities: The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or as a photo-cleavable group for targeted drug release.

Experimental Workflow for Novel Peptide Discovery

The discovery of novel peptides incorporating this compound follows a systematic workflow, from initial design and synthesis to comprehensive characterization and functional analysis.

Data Presentation: Quantitative Analysis

The impact of incorporating this compound on peptide function is best understood through quantitative analysis. The following tables provide a hypothetical comparison of a natural lead peptide with its modified counterpart.

Table 1: Binding Affinity Data (Surface Plasmon Resonance)

| Peptide Sequence | Target Receptor | KD (nM) | ka (1/Ms) | kd (1/s) |

| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | Mu-Opioid Receptor | 10.5 | 1.2 x 105 | 1.26 x 10-3 |

| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | Mu-Opioid Receptor | 2.1 | 5.8 x 105 | 1.22 x 10-3 |

Table 2: In Vitro Efficacy (cAMP Inhibition Assay)

| Peptide Sequence | Target Cell Line | IC50 (nM) |

| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | HEK293-hMOR | 8.7 |

| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | HEK293-hMOR | 1.5 |

Table 3: Proteolytic Stability Assay (Incubation with Trypsin)

| Peptide Sequence | Half-life (t1/2) in minutes |

| Ac-Tyr-Gly-Gly-Phe-Met-NH2 | 15 |

| Ac-Tyr-Gly-Gly-(4-nitro-D-Phe)-Met-NH2 | > 240 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a pentapeptide containing this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Boc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys)

-

Water

Procedure:

-

Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc-Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Boc-protected amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to the amino acid solution and vortex for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

-

Final Deprotection: After the final coupling step, perform the deprotection of the N-terminal Boc group as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

Procedure:

-

Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Filter the peptide solution through a 0.45 µm filter.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

Protocol 4: Mass Spectrometry Characterization

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Procedure:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide containing 4-nitro-D-phenylalanine to confirm its identity.

Signaling Pathway Modulation

The introduction of an unnatural amino acid can significantly alter the way a peptide interacts with its target receptor and downstream signaling pathways. A peptide containing 4-nitro-D-phenylalanine, due to its altered electrostatic potential and steric bulk, could potentially induce a biased signaling response, favoring one intracellular pathway over another.

In this hypothetical pathway, the modified peptide exhibits biased agonism. While it still inhibits adenylyl cyclase through G-protein coupling, its primary signaling is now mediated through a β-arrestin-dependent pathway, leading to the activation of ERK1/2 and a distinct cellular response. This highlights the potential of unnatural amino acids to fine-tune the pharmacological profile of peptide therapeutics.

This technical guide provides a foundational framework for researchers to embark on the exciting journey of discovering novel peptides with enhanced therapeutic potential through the incorporation of unnatural amino acids like this compound. The detailed protocols and conceptual outlines serve as a starting point for developing innovative and effective peptide-based drugs.

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure, function, and therapeutic properties. Boc-4-nitro-D-phenylalanine (Boc-D-Npa-OH) is a valuable building block that introduces a nitro group, which can serve as a precursor for an amino group, a useful handle for further chemical modifications, or as a photo-labile caging group. This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is crucial for successful solid-phase peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.30 g/mol |

| Appearance | Off-white to pale yellow powder |

| Storage Conditions | 2-8 °C, protect from moisture |

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[1] This method employs an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

-

For C-terminal peptide acids: Merrifield or PAM resins are recommended.[2]

-

For C-terminal peptide amides: MBHA or BHA resins are suitable.[2]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to fully immerse the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

Boc Solid-Phase Peptide Synthesis Cycle

The SPPS cycle is a repetitive process involving deprotection, neutralization, and coupling steps to elongate the peptide chain.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]

-

Wash the swollen resin with DCM (3x).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]

-

Agitate the mixture for 2-5 minutes, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[2]

The N-terminal ammonium salt formed during deprotection is neutralized to the free amine to enable the subsequent coupling reaction.

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and then drain the solution. Repeat this step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

The electron-withdrawing nature of the nitro group can slightly decrease the nucleophilicity of the carboxyl group, potentially leading to lower coupling efficiencies with standard reagents. Therefore, the use of more potent coupling reagents is recommended.

Recommended Coupling Reagents: HATU, HBTU, or PyBOP are highly effective for coupling sterically hindered or electronically deactivated amino acids.[4][5]

Protocol for Coupling (using HATU):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Potential Side Reaction: While generally stable, the nitro group can be susceptible to reduction under certain conditions. Standard TFA cleavage is unlikely to cause significant reduction, but the choice of scavengers is important to prevent other side reactions.

Cleavage Cocktail (Reagent K): For peptides containing sensitive residues, a comprehensive cleavage cocktail is recommended.[6]

-

Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[6]

Protocol for Cleavage:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this wash step twice.

-

Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The following table summarizes the expected performance of different coupling reagents for the incorporation of this compound. These values are based on typical outcomes for sterically hindered or electronically deactivated amino acids and may vary depending on the specific peptide sequence.

| Coupling Reagent | Typical Coupling Efficiency | Typical Reaction Time | Key Advantages |

| HATU | >95% | 30 min - 2 hours | High reactivity, low racemization, effective for difficult couplings.[5] |

| HBTU | >90% | 1 - 4 hours | Good balance of reactivity and cost, reliable for standard couplings.[5] |

| PyBOP | >90% | 1 - 3 hours | Efficient coupling with minimal side reactions, byproduct is easily removed.[4] |

Visualizations

Experimental Workflow

Caption: Workflow for Boc-SPPS incorporation of this compound.

Logical Relationship of Key Steps

Caption: Key chemical transformations in the SPPS cycle.

References

Application Note: Coupling Methods for Boc-4-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Boc-4-nitro-D-phenylalanine is a non-canonical amino acid derivative crucial for various applications in peptide chemistry, including the synthesis of peptide-4-nitroanilides for enzyme substrate studies and as a precursor for other functionalized phenylalanines.[1][2] Its incorporation into peptide sequences relies on the robust and well-established Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3][4] The success of the synthesis heavily depends on the efficiency of the coupling step, where the carboxyl group of this compound is activated to form an amide bond with the N-terminal amine of the growing peptide chain attached to a solid support. This document provides a detailed overview of common coupling methods, presents structured protocols, and outlines key considerations for its use.

General Workflow for Boc-SPPS

The incorporation of this compound follows the standard cycle of Boc-based solid-phase peptide synthesis. The process involves sequential deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next protected amino acid until the desired peptide sequence is assembled.

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Comparison of Common Coupling Reagents

Several classes of coupling reagents are available for Boc-SPPS, each with distinct activation mechanisms and reactivities. The choice of reagent can impact reaction time, efficiency, and the potential for side reactions. While specific comparative yield data for this compound is not extensively documented, the following table summarizes the conditions for widely used and effective coupling reagents applicable to Boc-amino acids.[5][6]

| Coupling Method | Reagents & Additives | Base (Equivalents) | Solvent | Typical Reaction Time | Key Characteristics |

| Aminium Salts | HBTU / HOBt | DIEA or DIPEA (2.0-4.0 eq) | DMF, DCM | 5-60 min | Fast, efficient, and widely used. In-situ neutralization protocols are common.[7] Potential for guanidinylation if reagent is in large excess.[8] |

| PyBOP / HOBt | DIEA or DIPEA (2.0 eq) | DMF, DCM | 1-2 hours | Similar to HBTU but phosphonium-based. Byproduct (HMPA) is carcinogenic and requires careful handling.[6] | |

| Carbodiimides | DCC or DIC / HOBt | N/A (pre-activation) or DIEA (for neutralization) | DCM, DMF | 1-4 hours | Cost-effective and classical method. DCC byproduct (DCU) is insoluble and must be filtered. DIC byproduct is soluble. Addition of HOBt is crucial to suppress racemization.[6] |

| EDC | N/A | DCM | 1-2 hours | Water-soluble carbodiimide; byproducts are easily removed with aqueous washes in solution-phase synthesis. | |

| Phosphonium Salts | PyBrOP | DIPEA (6.0 eq) | DCM, DMF | 1 hour | Highly reactive, suitable for sterically hindered couplings, including N-methyl amino acids. |

Mechanism of Amide Bond Formation (HBTU Example)

The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, followed by nucleophilic attack from the free amine of the resin-bound peptide.

Caption: Activation and coupling pathway using HBTU as the activating agent.

Detailed Experimental Protocols

The following protocols are generalized for SPPS on a 0.1 to 0.5 mmol scale. Reagent equivalents are calculated based on the substitution level of the resin.

Protocol 1: Fast Boc Deprotection and HBTU Coupling with In Situ Neutralization

This protocol is highly efficient and minimizes cycle time by combining the neutralization and coupling steps.[9][7]

1. Resin Preparation:

-

Place the peptide-resin in a suitable reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 20-30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add 50% (v/v) trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).

-

Shake or agitate for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a second portion of 50% TFA/DCM and shake for 20-30 minutes.[10]

-

Drain the solution and wash the resin thoroughly with DCM (3x) and Isopropanol (2x), followed by DCM (3x).

3. In Situ Neutralization and Coupling:

-

In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in N,N-dimethylformamide (DMF, approx. 5 mL per gram of resin).

-

Add HBTU (2.0 eq) to the solution and vortex briefly.

-

Add Diisopropylethylamine (DIPEA) (4.0 eq) to the amino acid/HBTU solution.

-

Immediately add this activation mixture to the peptide-resin from the deprotection step.

-

Shake for 10-60 minutes at room temperature.

4. Monitoring and Washing:

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once the test is negative, drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Standard Coupling using DIC/HOBt

This is a classic and cost-effective method suitable for most coupling reactions.

1. Resin Preparation and Deprotection:

-

Follow steps 1 and 2 from Protocol 1 for resin swelling and Boc deprotection.

2. Neutralization:

-

After deprotection and washing, add 5% (v/v) DIPEA in DCM (10 mL per gram of resin).

-

Shake for 2 minutes. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

3. Coupling:

-

In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF. Dilute with DCM.

-